N-(3-aminophenyl)sulfonylacetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O3S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
N-(3-aminophenyl)sulfonylacetamide |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-3-7(9)5-8/h2-5H,9H2,1H3,(H,10,11) |
InChI Key |
BFLLUSJLDZVACV-UHFFFAOYSA-N |
SMILES |
CC(=O)NS(=O)(=O)C1=CC=CC(=C1)N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=CC(=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Aminophenyl Sulfonylacetamide and Its Analogues
Established Synthetic Pathways for Substituted Arylsulfonamide Derivatives
The construction of substituted arylsulfonamide derivatives, including the parent compound N-(3-aminophenyl)sulfonylacetamide, has traditionally relied on robust, multi-step synthetic sequences. These methods provide a reliable foundation for accessing a wide array of analogues.
Multi-Step Synthesis Approaches
Classical synthetic routes to arylsulfonamides often involve a series of well-established chemical transformations. A common strategy begins with the appropriate substitution of a starting aryl compound, followed by the introduction of the sulfonamide moiety. For this compound, this would typically start from a nitro-substituted benzene (B151609) derivative. The key steps often include:
Reduction: The nitro group is reduced to an amine. This transformation is crucial for introducing the amino functionality and is often achieved using various reducing agents.
Diazotization: The resulting amino group can be converted into a diazonium salt, a highly versatile intermediate for introducing a range of functional groups.
Coupling Reactions: The diazonium salt can then be coupled with other molecules to build the desired carbon skeleton.
An illustrative, though not exhaustive, pathway could involve the nitration of a suitable benzene derivative, followed by reduction of the nitro group to an amine, and subsequent sulfonylation and acylation steps to yield the final product. These multi-step approaches, while sometimes lengthy, offer a high degree of control over the final structure. youtube.com
Condensation Reactions for Scaffold Assembly
Condensation reactions represent another cornerstone in the synthesis of arylsulfonamide scaffolds. These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water. In the context of arylsulfonamide synthesis, a key condensation step is the reaction between an arylsulfonyl chloride and an amine or ammonia (B1221849) derivative.
For instance, the synthesis of various arylsulfonamide derivatives has been achieved through the condensation of appropriately substituted arylsulfonyl chlorides with amines in the presence of a base. nih.govnih.gov This method is widely applicable and allows for the introduction of diverse substituents on both the aryl ring and the sulfonamide nitrogen. The Bucherer-Bergs reaction, a cyclic condensation method, is another example used to obtain hydantoin (B18101) derivatives which can be precursors to more complex structures. researchgate.net
Below is a table summarizing typical condensation reactions for arylsulfonamide synthesis:
| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions | Product Class |
| Arylsulfonyl Chloride | Amine/Ammonia | Sulfonylation | Basic (e.g., Et3N, pyridine) | Arylsulfonamides |
| Substituted Acetophenone | KCN, (NH4)2CO3 | Bucherer-Bergs | - | Hydantoins |
Advanced Synthetic Transformations Involving Arylsulfonylacetamides
More recently, the field has seen the emergence of advanced synthetic methods that utilize arylsulfonylacetamides as key reactants in novel transformations. These methods often offer greater efficiency and access to complex molecular structures that were previously difficult to obtain.
Visible Light-Mediated Alkene Aminoarylation
A significant advancement in the use of arylsulfonylacetamides is their application in visible light-mediated alkene aminoarylation. nih.govresearchgate.netacs.orguco.eduacs.org This innovative method utilizes arylsulfonylacetamides as bifunctional reagents, providing both the aryl and the nitrogen source in a single molecule. The reaction proceeds via a radical Smiles-Truce rearrangement, offering a convenient route to the arylethylamine pharmacophore, a privileged structural motif in medicinal chemistry. nih.govresearchgate.netacs.orguco.eduacs.org
The mechanism involves the visible-light-induced single-electron oxidation of an electron-rich alkene to form a radical cation. nih.govacs.org This radical cation is then trapped by the arylsulfonylacetamide, leading to a carbon-centered radical intermediate that undergoes a rate-determining aryl transfer step. nih.govacs.org This process has been shown to be effective for the difunctionalization of unactivated alkenes. researchgate.net
Cross-Coupling Methodologies for Related Acetamide (B32628) Derivatives
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com While direct cross-coupling of this compound itself is less commonly reported, methodologies developed for related acetamide and sulfonamide derivatives are highly relevant.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, Stille, and Hiyama couplings, have been extensively used to synthesize complex aryl structures. youtube.comresearchgate.netmdpi.comresearchgate.net For example, the Suzuki cross-coupling has been employed in the synthesis of various acetamide derivatives. researchgate.net The Buchwald-Hartwig amination is another important cross-coupling reaction for forming carbon-nitrogen bonds. youtube.com These methods offer a versatile approach to modify the aryl core of arylsulfonamide derivatives, allowing for the introduction of a wide range of substituents.
The general catalytic cycle for many of these cross-coupling reactions involves oxidative addition of an organic halide to a low-valent transition metal catalyst (often palladium(0)), followed by transmetalation with an organometallic reagent, and finally reductive elimination to form the desired product and regenerate the catalyst. youtube.commdpi.com
The following table highlights some key cross-coupling reactions applicable to the synthesis of arylsulfonamide analogues:
| Reaction Name | Catalyst | Nucleophile | Electrophile | Bond Formed |
| Suzuki Coupling | Palladium | Organoboron Reagent | Organic Halide | C-C |
| Negishi Coupling | Palladium or Nickel | Organozinc Reagent | Organic Halide | C-C |
| Stille Coupling | Palladium | Organotin Reagent | Organic Halide | C-C |
| Hiyama Coupling | Palladium | Organosilicon Reagent | Organic Halide | C-C |
| Buchwald-Hartwig Amination | Palladium | Amine | Organic Halide | C-N |
Preparation of this compound as a Ligand or Reaction Precursor
The synthesis of this compound is often a prerequisite for its use as a ligand in coordination chemistry or as a precursor for further chemical transformations. The primary amino group and the sulfonamide moiety provide potential coordination sites for metal ions.
The preparation typically follows the established multi-step synthetic pathways. A common route involves the reduction of the corresponding nitro compound, N-(3-nitrophenyl)sulfonylacetamide. This reduction is a critical step to unmask the reactive amino group. Once synthesized, the compound can be used to prepare N-acylsulfenamides, which are important intermediates in asymmetric synthesis. nih.gov The ability to derivatize the amino group or the acetamide functionality further enhances its utility as a versatile building block in organic synthesis.
Complexation with Transition Metal Ions (e.g., Zn(II), Ni(II), Mn(II), Cu(II), Co(II), Pd(II))
The lone pair of electrons on the nitrogen atoms and the oxygen atoms of the sulfonyl and acetamide groups in this compound and its derivatives make them excellent ligands for coordination with transition metal ions. This complexation can significantly alter the electronic and steric properties of the parent molecule, often leading to enhanced biological activity or novel catalytic properties.
The general method for synthesizing these metal complexes involves the reaction of a methanolic solution of the ligand (the this compound analogue) with a metal salt (chloride, nitrate, or acetate) in a 1:1 or other appropriate molar ratio. The mixture is typically refluxed for several hours, and upon cooling, the solid metal complex precipitates out. The resulting product is then collected by filtration, washed, and dried.
A study on the synthesis of transition metal complexes with a Schiff base derived from 4-aminobenzenesulfonamide reported the formation of colored and stable complexes with Cu(II), Ni(II), Co(II), Mn(II), and other metals. canchemtrans.ca Spectroscopic analysis, including IR, 1H NMR, 13C NMR, and mass spectra, along with techniques like thermal analysis and powder XRD, are crucial for confirming the structure and coordination of the metal to the ligand. canchemtrans.ca In many cases, the ligand coordinates to the metal ion in a bidentate fashion, for instance, through the phenolic oxygen and the imine nitrogen in Schiff base derivatives. canchemtrans.ca
The following table summarizes the synthesis of some transition metal complexes with sulfonamide-based ligands:
| Ligand | Metal Ion | Molar Ratio (Ligand:Metal) | Solvent | Reaction Condition | Reference |
| 4-((3,5-dichloro-2-hydroxybenzylidene)amino)benzenesulfonamide | Cu(II), Ni(II), Cd(II), Hg(II), Co(II), Mn(II) | 1:1 | Methanol | Reflux, 4h | canchemtrans.ca |
Derivatization for Novel Chemical Entities (e.g., hydroxytriazenes, Schiff bases, nucleoside modifications, selenium-containing sulfa drugs)
Derivatization of this compound is a powerful strategy to generate novel chemical entities with diverse functionalities and potential applications. This involves chemically modifying the amino or sulfonylacetamide groups to introduce new pharmacophores or reactive handles.
Schiff Bases:
Schiff bases are readily synthesized by the condensation reaction between the primary amino group of this compound or its analogues and an appropriate aldehyde or ketone. researchgate.netnih.govnih.gov The reaction is often carried out in an alcoholic solvent, sometimes with a catalytic amount of acid. researchgate.netnih.gov For instance, new Schiff base derivatives have been prepared by reacting acid hydrazides with various aromatic aldehydes. researchgate.netuobaghdad.edu.iq These reactions are crucial for creating compounds with potential biological activities. The synthesis of Schiff bases of 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones, for example, was achieved by refluxing equimolar amounts of the aminoquinazoline and substituted aldehydes in dry ethanol. nih.gov
Selenium-Containing Sulfa Drugs:
The incorporation of selenium into the structure of sulfa drugs has been explored to enhance their biological properties. A study reported the synthesis of novel selenium-containing sulfa drugs by reacting N-[(4-aminophenyl)sulfonyl]acetamide with N-ethoxymethyleneamino derivatives of various selenolo compounds. researchgate.net The resulting selenolo derivative of sulfacetamide (B1682645) demonstrated strong bactericidal effects against a range of organisms. researchgate.net The structures of these complex molecules are typically confirmed using a combination of IR, 1H NMR, 13C NMR, and mass spectrometry. researchgate.net
Other Derivatizations:
The amino group of this compound serves as a versatile handle for various other derivatizations. For example, it can be used to form amide linkages with carboxylic acids, as demonstrated in the synthesis of sulfur and selenyl-l-Dopa derivatives. nih.gov In this case, a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of hydroxybenzotriazole (B1436442) (HOBt) is used to facilitate the amide bond formation. nih.gov
The following table provides examples of derivatization reactions of aminophenyl sulfonylacetamide analogues:
| Starting Material | Reagent | Product Type | Reaction Condition | Reference |
| Acid hydrazide | Aromatic aldehydes | Schiff bases | Absolute ethanol, glacial acetic acid (catalyst) | researchgate.netuobaghdad.edu.iq |
| N-[(4-aminophenyl)sulfonyl] acetamide | N-ethoxymethyleneamino of selenolo pyridine/pyridazine/quinoline | Selenium-containing sulfa drugs | Not specified | researchgate.net |
| O,O'-Diacetyl-l-dopa-methyl ester hydrochloride | Sulfur or selenium derivative, DCC, HOBt, TEA | Sulfur and selenyl-l-Dopa derivatives | Dry DMF, 0 °C to 4 °C | nih.gov |
| 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-one | Substituted aldehydes | Schiff bases | Dry ethanol, reflux | nih.gov |
Advanced Spectroscopic and Structural Characterization of N 3 Aminophenyl Sulfonylacetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. mdpi.com
Proton NMR (¹H NMR) spectroscopy for N-(3-aminophenyl)sulfonylacetamide reveals distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the phenyl ring typically appear as a complex multiplet in the region of 6.51 to 7.70 ppm. rsc.org The proton of the sulfonamide group (–SO₂NH–) is expected to be observed as a singlet at a downfield chemical shift, generally between 8.78 and 10.15 ppm. rsc.org The primary amine group (–NH₂) on the phenyl ring gives rise to a characteristically broad singlet, with its chemical shift influenced by solvent and concentration, often appearing around 5.92 to 5.97 ppm. rsc.org The methyl protons of the acetyl group (–COCH₃) are readily identifiable as a sharp singlet in the upfield region, typically around 2.07 ppm. rsc.org
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ) in ppm | Multiplicity |
| Aromatic Protons (Ar-H) | 6.51 - 7.70 | Multiplet (m) |
| Sulfonamide Proton (-SO₂NH -) | 8.78 - 10.15 | Singlet (s) |
| Amine Protons (-NH ₂) | ~5.92 - 5.97 | Broad Singlet (br s) |
| Acetyl Protons (-COCH ₃) | ~2.07 | Singlet (s) |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For this compound, the carbonyl carbon (C=O) of the acetamide (B32628) group is the most deshielded, appearing at a chemical shift of approximately 169.4 ppm. rsc.org The carbon atoms of the aromatic ring resonate in a broad region between 111.8 and 160.1 ppm. rsc.org The specific shifts within this range depend on the electronic effects of the substituents (the amino group and the sulfonylacetamide group). The methyl carbon of the acetyl group is found in the aliphatic region of the spectrum, typically around 24.6 ppm. mdpi.comrsc.org
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ) in ppm |
| Carbonyl Carbon (C =O) | ~169.4 - 170.4 |
| Aromatic Carbons (Ar-C) | 111.8 - 160.1 |
| Acetyl Carbon (-COC H₃) | ~22.7 - 24.6 |
While 1D NMR spectra provide fundamental structural data, advanced 2D NMR techniques are essential for unambiguous signal assignment and for probing the molecule's three-dimensional structure and interactions. researchgate.net
COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments would be used to establish proton-proton coupling networks, definitively linking protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each aromatic carbon to its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over two to three bonds. This would be crucial for assigning quaternary carbons (those without attached protons) and for confirming the connectivity between the phenyl ring, the amino group, and the sulfonylacetamide moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity. ipb.pt This technique could provide valuable information on the preferred conformation of the molecule, particularly the rotational orientation around the S-N bond and the C-N amide bond. ipb.pt
Paramagnetic NMR: Techniques like Pseudo-contact Shift (PCS) analysis, which involves using a lanthanide ion, can provide long-range distance and angular information (up to 40 Å), offering deeper insights into the molecule's conformational dynamics in solution. mdpi.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopies provide complementary information regarding the functional groups and electronic systems within the molecule.
The FTIR spectrum of this compound displays a series of characteristic absorption bands that confirm the presence of its key functional groups. The sulfonamide group (–SO₂NH–) is identified by strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibration of the S–N bond appears in the 914–895 cm⁻¹ region. rsc.org
The acetamide group (–NHCOCH₃) presents several distinct bands. A sharp, intense band for the carbonyl stretch (Amide I band) is expected around 1680–1707 cm⁻¹. rsc.org The N–H stretching vibration appears at higher frequencies, generally in the 3263–3231 cm⁻¹ range, while the N–H bending vibration (Amide II band) is located near 1533–1523 cm⁻¹. rsc.org The primary amine (–NH₂) on the phenyl ring will also contribute to the N-H stretching region, typically showing two bands for its symmetric and asymmetric vibrations.
Table 3: Characteristic FTIR Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3263 - 3231 | ν(N–H) Stretch | Sulfonamide & Amide |
| 1707 - 1680 | ν(C=O) Stretch (Amide I) | Acetamide |
| 1533 - 1523 | δ(N–H) Bend (Amide II) | Acetamide |
| 1320 - 1310 | νas(S=O) Asymmetric Stretch | Sulfonamide |
| 1155 - 1143 | νs(S=O) Symmetric Stretch | Sulfonamide |
| 914 - 895 | ν(S–N) Stretch | Sulfonamide |
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is primarily determined by electronic transitions within the aromatic ring. While monomeric proteins and molecules without aromatic systems are often optically silent above 250 nm, the presence of the phenyl ring conjugated with an amino group creates a significant chromophore. rsc.org The spectrum is expected to show intense absorption bands corresponding to π→π* transitions. The amino group acts as an auxochrome, an electron-donating group that can shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity.
Matrix-Isolation IR Spectroscopy for Characterization of Reactive Intermediates
Matrix-isolation infrared (IR) spectroscopy is a powerful technique for the study of highly reactive species that are otherwise transient under normal conditions. nih.govdntb.gov.ua This method involves trapping the species of interest within an inert gas matrix, such as argon, at cryogenic temperatures. nih.gov This environment stabilizes the reactive intermediates, allowing for their spectroscopic characterization.
In a study relevant to the aminophenyl moiety, C-(3-aminophenyl)-nitrilimine was generated as a reactive intermediate through the narrowband UV-light irradiation (λ = 230 nm) of 5-(3-aminophenyl)-tetrazole isolated in an argon matrix at 15 K. nih.gov The formation of the nitrilimine was identified by the appearance of new absorption bands in the IR spectrum. Specifically, new bands were observed at 2067 (triplet), 1787, and 2142/2106 cm⁻¹. nih.gov These spectral features are indicative of the formation of C-(3-aminophenyl)-nitrilimine, as well as its photoisomers, 3-aminophenyl-1H-diazirine and 3-aminophenyl-carbodiimide. nih.gov The experimental IR spectrum of the precursor, 5-(3-aminophenyl)-tetrazole, was compared with theoretical spectra calculated using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to aid in the assignment of vibrational modes. nih.gov
This technique provides invaluable insights into reaction mechanisms and the electronic structure of fleeting intermediates, which is crucial for understanding the chemical behavior of compounds like this compound.
Mass Spectrometry (MS) and Elemental Composition Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. It provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. rockefeller.edu
For a compound like this compound, HRMS would be used to detect the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated molecular ion [M-H]⁻ in negative ion mode. The experimentally determined mass-to-charge ratio (m/z) is then compared to the theoretically calculated exact mass of the proposed molecular formula. An agreement between these values provides strong evidence for the compound's identity.
| Molecular Formula | Calculated Exact Mass | Expected [M+H]⁺ Ion (m/z) | Expected [M-H]⁻ Ion (m/z) |
|---|---|---|---|
| C₈H₁₁N₃O₃S | 229.0521 | 230.0599 | 228.0443 |
The ability to obtain accurate mass measurements is crucial, especially when dealing with complex matrices or potential impurities. rockefeller.edu Techniques like matrix-assisted laser desorption/ionization (MALDI) and electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed for such determinations. rockefeller.edu
CHN elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. measurlabs.com This method relies on the complete combustion of the sample, followed by the quantitative detection of the resulting gaseous products (CO₂, H₂O, and N₂). measurlabs.com The results are then compared to the theoretical percentages calculated from the proposed molecular formula.
For a new compound to be accepted for publication in many chemistry journals, the experimentally found values for C, H, and N must typically be within ±0.4% of the calculated values. nih.gov This level of agreement provides strong evidence for the sample's purity and corroborates its proposed stoichiometry. nih.gov
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 8 | 96.08 | 41.91 |
| Hydrogen (H) | 1.01 | 11 | 11.11 | 4.85 |
| Nitrogen (N) | 14.01 | 3 | 42.03 | 18.33 |
| Oxygen (O) | 16.00 | 3 | 48.00 | 20.94 |
| Sulfur (S) | 32.07 | 1 | 32.07 | 14.00 |
| Total | 229.29 | 100.00 |
Any significant deviation from the theoretical values may indicate the presence of impurities, such as residual solvents or by-products from the synthesis.
X-ray Diffraction Studies for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the precise atomic coordinates can be determined.
A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.
Conformation: The spatial arrangement of the atoms in the molecule.
Stereochemistry: The three-dimensional arrangement of the atoms and functional groups.
Intermolecular interactions: Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that dictate the crystal packing.
Computational Chemistry and Theoretical Investigations of N 3 Aminophenyl Sulfonylacetamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of a molecule's electronic structure and associated properties.
Density Functional Theory (DFT) has emerged as a leading computational method for studying the structural and electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for molecules of medium size like N-(3-aminophenyl)sulfonylacetamide. DFT calculations are typically employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.
For instance, studies on closely related aminobenzene sulfonamides have utilized the B3LYP functional with the 6-31G(d,p) basis set to perform geometry optimization. indexcopernicus.com This level of theory is widely recognized for its reliability in predicting molecular geometries. The calculations provide precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Conformational analysis, a systematic study of the energetics of different spatial orientations (conformers), can also be performed to identify the most stable isomer.
Table 1: Representative Optimized Geometrical Parameters for a Related Aminobenzene Sulfonamide Structure Note: This data is for a related aminobenzene sulfonamide and is presented to illustrate the type of information obtained from DFT calculations.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| R(1,2) | 1.407 | A(1,2,17) | 120.914 |
| R(2,3) | 1.405 | A(3,4,11) | 119.141 |
| R(4,11) | 1.794 | A(4,11,12) | 107.968 |
| R(11,14) | 1.698 | A(11,14,15) | 108.676 |
Data sourced from a computational study on aminobenzene sulfonamides. indexcopernicus.com
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. By calculating the magnetic shielding tensors and vibrational modes, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) and Raman spectra (harmonic vibrational frequencies). These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral peaks to specific atomic motions or chemical environments. For example, the vibrational frequencies of N-(3-nitrophenyl) acetamide (B32628), a related compound, have been investigated using Fourier Transform Infrared Spectroscopy and compared with theoretical values. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. In studies of related sulfonylacetamide derivatives, FMO analysis has been performed to understand their stability and reactivity, with the HOMO-LUMO energy gap being a critical parameter. nih.gov
Table 2: Conceptual Interpretation of Frontier Molecular Orbitals
| Orbital | Energy Level | Implication for Reactivity |
| HOMO | Highest Occupied | Region of the molecule most likely to donate electrons. |
| LUMO | Lowest Unoccupied | Region of the molecule most likely to accept electrons. |
| HOMO-LUMO Gap | Energy Difference | A smaller gap indicates higher reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. MEP analysis on related sulfonylacetamides has been used to identify reactive sites within the molecules. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying intramolecular and intermolecular interactions, such as hyperconjugation and charge transfer. By examining the interactions between filled (donor) and empty (acceptor) orbitals, one can gain insight into the stability of the molecule and the nature of its chemical bonds.
Non-Linear Optical (NLO) Properties Prediction
Theoretical calculations can also be used to predict the Non-Linear Optical (NLO) properties of a molecule. NLO materials are of great interest for applications in optoelectronics, such as in optical switching and frequency conversion. The key parameter for NLO activity is the first hyperpolarizability (β). Computational methods, often at the DFT level, can calculate the components of the hyperpolarizability tensor. Molecules with large β values are promising candidates for NLO applications. Studies on compounds with similar structural motifs, such as N-(3-nitrophenyl) acetamide, have involved the investigation of their NLO properties. researchgate.net The prediction of significant hyperpolarizability can guide the synthesis of new materials with enhanced NLO characteristics.
Theoretical Prediction of Biological Activities (e.g., PASS prediction)
Sulfonamides are a versatile class of compounds known for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govijpsonline.com Theoretical studies on sulfonamide derivatives often involve quantum chemical methods to analyze their conformational and electronic properties. researchgate.net These analyses help in understanding how the molecule's three-dimensional structure and electron distribution might influence its interaction with biological targets. researchgate.netacs.org
For instance, studies on sulfanilamide (B372717) and its derivatives have utilized methods like Density Functional Theory (DFT) at the B3LYP/6-311++G(3df,2p) level to determine stable conformers. researchgate.net The arrangement of the amino and sulfonamide groups, whether eclipsed or staggered, and the effect of solvent on these conformations are critical factors that can be predicted. researchgate.net Such conformational preferences are vital as they dictate the molecule's shape and how it can fit into the binding site of a protein.
In silico analysis of aniline (B41778) derivatives, another key structural feature of this compound, has been used to predict their pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govmdpi.com These predictions are based on the molecule's structural features and can estimate properties like oral bioavailability and potential toxicity. mdpi.com For example, the position of substituents on the aniline ring has been shown to significantly affect properties like lipophilicity, which in turn influences a compound's absorption and distribution in the body. mdpi.comresearchgate.net
While a specific PASS prediction table for this compound cannot be presented, the following table illustrates the types of biological activities that are often predicted for sulfonamide and aniline derivatives based on computational models.
| Predicted Activity Class | Rationale based on Structural Moieties |
| Antibacterial | The sulfonamide group is a well-known pharmacophore that can interfere with folic acid synthesis in bacteria. impactfactor.org |
| Anti-inflammatory | Many sulfonamide-containing compounds exhibit anti-inflammatory effects. |
| Anticancer | Certain sulfonamides have shown potential as anticancer agents. ijpsonline.com |
| Carbonic Anhydrase Inhibitor | The sulfonamide moiety is a classic inhibitor of carbonic anhydrase enzymes. ijpsonline.com |
Multi-Level Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
To gain a more detailed and dynamic understanding of how a molecule like this compound interacts with a biological target, researchers can employ multi-level simulation methods such as Quantum Mechanics/Molecular Mechanics (QM/MM). These simulations combine the accuracy of quantum mechanics for the most critical part of the system (e.g., the ligand and the active site of a protein) with the efficiency of molecular mechanics for the surrounding environment (e.g., the rest of the protein and solvent).
Specific QM/MM simulation data for this compound is not currently available in published literature. However, the application of such methods to related sulfonamides provides a clear blueprint for how such an investigation would proceed.
A typical QM/MM study on this compound interacting with a target enzyme, for instance, would involve the following steps:
System Setup: A high-resolution crystal structure of the target protein would be obtained. The this compound molecule would be "docked" into the active site of the protein using molecular docking software to predict its most likely binding pose. The entire system would then be solvated in a water box to simulate physiological conditions.
Partitioning the System: The system would be divided into a QM region and an MM region.
QM Region: This would typically include the this compound molecule and the key amino acid residues in the enzyme's active site that are expected to interact directly with it. This allows for a highly accurate description of the electronic rearrangements that occur during binding or a chemical reaction.
MM Region: The rest of the protein and the surrounding water molecules would be treated with molecular mechanics, a less computationally expensive method that models atoms as classical particles with defined force fields.
Simulation and Analysis: The QM/MM simulation would then be run, calculating the forces and energies between all atoms at each time step. This would generate a trajectory of the molecule's behavior in the active site over time. From this trajectory, researchers can extract valuable information, as detailed in the table below.
| Type of Information from QM/MM | Significance for this compound |
| Binding Affinity | Calculation of the free energy of binding to predict how strongly the molecule will interact with its target. |
| Interaction Energies | Detailed analysis of the specific hydrogen bonds, electrostatic interactions, and van der Waals forces between the molecule and the protein. |
| Reaction Mechanisms | If the molecule is an enzyme inhibitor that forms a covalent bond, QM/MM can model the entire chemical reaction, including transition states and activation energies. |
| Conformational Changes | Understanding how the molecule and the protein active site may change their shapes to accommodate each other for optimal binding. |
While the specific results of such simulations for this compound remain a subject for future research, the QM/MM methodology represents a powerful computational tool to elucidate its mechanism of action at an atomic level of detail.
Reaction Mechanism Elucidation for N 3 Aminophenyl Sulfonylacetamide Scaffolds
Investigation of Radical-Mediated Pathways
Radical-mediated reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The unique reactivity of radical species allows for transformations that are often complementary to traditional ionic pathways.
The radical Truce-Smiles rearrangement is a type of intramolecular aryl migration that enables the conversion of sulfonamides into valuable arylated products. manchester.ac.uk Modern photochemical methods, particularly those utilizing visible light, have emerged as mild and efficient ways to generate the necessary radical species. manchester.ac.ukrsc.org
In one approach, an allylamine-based starting material can be converted to an arylsulfonylacetamide. The subsequent intermolecular addition of a difluoroalkyl radical to the unactivated alkene of this molecule can initiate a Truce-Smiles rearrangement, leading to a carboarylated product. manchester.ac.uk This process can proceed under metal-free conditions, often postulating an electron-donor-acceptor (EDA) complex mechanism with a stoichiometric electron donor like N,N,N′,N′-tetramethylethylenediamine (TMEDA). manchester.ac.uk
Another strategy involves a decarboxylative, desulfonylative Truce-Smiles rearrangement. Here, a β-amino acid is first converted into a sulfonamide. An energy-transfer mechanism is then employed for radical decarboxylation, which initiates the rearrangement to yield arylethylamine products. manchester.ac.uk The use of visible light photocatalysis, for example with an acridinium (B8443388) catalyst, can facilitate these rearrangements at ambient temperatures. rsc.org
A notable example is the use of a strained 3-aminocyclobutanone (B3028992) starting material to achieve a Truce-Smiles rearrangement through strain release. This reaction is irradiated with visible light at room temperature using Eosin Y as a dye, producing arylated β-amino nitrile products. manchester.ac.uk
The formation of alkene radical cations is a key step in various photoredox-catalyzed reactions. These reactive intermediates can be intercepted by nucleophiles to form new chemical bonds.
For instance, the oxidation of anethole-type alkenes to their corresponding radical cations can be achieved using photoredox catalysis. An arylsulfonylacetamide can then act as a nucleophile, attacking the radical cation and leading to the formation of a benzylic radical capable of undergoing a rearrangement. youtube.com
In other systems, the reaction of N-alkenyloxypyridinium salts under visible light irradiation can lead to the formation of pyridine-tethered tetrahydrofurans. This process involves the generation of a radical intermediate that undergoes cyclization. mdpi.com Similarly, benzoamidyl radicals, generated from N-aminopyridinium salts under visible light, can react with alkenes. Depending on the alkene substituent, this can result in either [3+2] annulation to form oxazolines or [4+2] annulation to produce dihydroisoquinolinones. researchgate.net The reaction of enantiomerically enriched radicals can lead to the formation of alkene radical cation/anion pairs, which can be trapped intramolecularly by amine nucleophiles to yield pyrrolidine (B122466) and piperidine (B6355638) systems. researchgate.net
Aromatic Rearrangement Mechanisms
Aromatic rearrangements are fundamental transformations in organic synthesis, allowing for the migration of aryl groups and the formation of new structural motifs.
The Truce-Smiles rearrangement is a classic example of an intramolecular aryl migration. researchgate.net A radical-mediated version of this rearrangement can lead to a 1,4-aryl migration, generating key α-aminoalkyl radicals. These radicals can then participate in cross-electrophile coupling reactions, for example with vinyl triflates, to afford olefin-tethered amino acid derivatives. rsc.org
Intramolecular nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of cyclic compounds. pressbooks.pub This reaction typically involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. pressbooks.pub The presence of electron-withdrawing groups on the aromatic ring, positioned ortho or para to the leaving group, is crucial for stabilizing the intermediate Meisenheimer complex and facilitating the reaction. pressbooks.pubstrath.ac.uk
In the context of N-(3-aminophenyl)sulfonylacetamide-related structures, intramolecular SNAr reactions can be conformationally accelerated. For example, the lithiation of ureas can trigger an unexpected Truce-Smiles rearrangement involving a 1,4-N→C transposition of a urea (B33335) N'-aryl group to an adjacent N-benzyl group's α-carbanion. nih.gov Despite being a formal SNAr substitution, this reaction shows remarkable tolerance for the electronic properties of the migrating aryl group. nih.gov This has been attributed to the conformational preference of the molecule, which enforces spatial proximity between the carbanion and the N'-aryl group, thereby accelerating the ipso-substitution. nih.gov
Influence of Aromatic Ring Electronics and Steric Hindrance on Reaction Efficiency and Selectivity
The efficiency and selectivity of chemical reactions involving aromatic rings are significantly influenced by the electronic properties of substituents and steric hindrance.
Electronic Effects:
Substituents on an aromatic ring can either donate or withdraw electron density, which in turn affects the ring's reactivity towards nucleophilic or electrophilic attack. libretexts.org
Electron-donating groups (e.g., -NH₂, -OH, -OR) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack and generally deactivating it towards nucleophilic aromatic substitution. libretexts.org
Electron-withdrawing groups (e.g., -NO₂, -CN, -COR) decrease the electron density of the ring, facilitating nucleophilic aromatic substitution, particularly when positioned ortho or para to the reaction site. pressbooks.publibretexts.org
In SNAr reactions, the presence and number of electron-withdrawing groups directly correlate with the reaction rate. pressbooks.pub For instance, the reactivity of chlorobenzenes towards nucleophilic substitution increases with the number of nitro groups present. pressbooks.pub
Steric Hindrance:
Steric hindrance, the spatial arrangement of atoms or groups at or near a reacting site, can significantly impact reaction rates and selectivity. researchgate.net Large, bulky groups can impede the approach of a nucleophile or electrophile, slowing down the reaction.
In the context of intramolecular reactions, steric factors can influence the preferred conformation of a molecule, which in turn can affect the proximity of reacting groups and thus the reaction's feasibility and rate. nih.gov For example, in the conformationally accelerated intramolecular N→C aryl transfers, the steric interactions within the molecule favor a reactive conformer, leading to a significant rate enhancement. nih.gov Computational studies, such as Quantum Theory of Atoms in Molecules (QTAIM) analysis, can be used to quantify steric hindrance and explain observed stereoselectivity in cycloaddition reactions. researchgate.net
The interplay of these electronic and steric effects is critical in determining the outcome of reactions involving this compound scaffolds and is a key consideration in the design of synthetic strategies.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of N 3 Aminophenyl Sulfonylacetamide Derivatives
Classical and 3D Quantitative Structure-Activity Relationship (QSAR) Modeling
Classical and three-dimensional (3D) QSAR modeling represent powerful computational tools to establish a mathematical correlation between the physicochemical properties of N-(3-aminophenyl)sulfonylacetamide derivatives and their biological efficacy. These models are instrumental in predicting the activity of novel compounds and in understanding the molecular features crucial for their therapeutic action.
Selection and Derivation of Molecular Descriptors
The foundation of a robust QSAR model lies in the meticulous selection and calculation of molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties and are broadly categorized into electronic, steric, and lipophilicity indices.
Electronic Descriptors: These parameters describe the electronic aspects of a molecule. For sulfonamide derivatives, descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the electrophilicity index, have been shown to correlate with biological activity. For instance, in a QSAR study on the antioxidant activity of novel sulfonamide derivatives, electrophilicity (log(ω)) was a key descriptor in the developed mathematical model.
Steric Descriptors: These descriptors relate to the size and shape of the molecule. Molar refractivity (MR) is a commonly used steric descriptor that has been found to be significant in QSAR models of sulfonamide derivatives.
Lipophilicity Indices: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes. In QSAR studies of some sulfonamides as antidiabetic agents, topological descriptors which can relate to molecular size and shape have been successfully used to model their activity.
The following table provides an overview of commonly used molecular descriptors in QSAR studies of sulfonamide derivatives.
| Descriptor Category | Examples | Relevance to this compound Derivatives |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges, Electrophilicity index (ω) | Influence interactions with biological targets and reaction mechanisms. |
| Steric | Molar refractivity (MR), Molecular weight, van der Waals volume | Determine the fit of the molecule within a receptor's binding pocket. |
| Lipophilicity | LogP, Topological Polar Surface Area (TPSA) | Affect absorption, distribution, metabolism, and excretion (ADME) properties. |
Statistical Validation and Predictive Power Assessment of QSAR Models
The reliability and predictive capability of a developed QSAR model are assessed through rigorous statistical validation. Several statistical metrics are employed for this purpose, ensuring the model is not a result of chance correlation.
Key statistical parameters for QSAR model validation include:
Coefficient of determination (r²): This metric indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). A value greater than 0.6 is generally considered acceptable.
Cross-validated coefficient of determination (q²): This is a measure of the predictive power of the model, typically calculated using the leave-one-out (LOO) method. A q² value greater than 0.5 is indicative of a good predictive model.
Fischer's value (F-test): This parameter assesses the statistical significance of the model.
Standard deviation (s): A lower value of standard deviation indicates a better model.
For a QSAR model to be considered robust, the difference between r² and q² should be less than 0.3. Furthermore, Y-randomization tests are often performed to ensure the model's robustness and to rule out chance correlations. In a study on sulfonamide derivatives tested against E. coli, an Artificial Neural Network (ANN) based QSAR model was validated using these statistical parameters.
Spectral Structure-Activity Relationship (S-SAR) Analysis
In the context of sulfonamides, the NMR chemical shift of the sulfonamide proton (-SO₂NH-) has been successfully used as a molecular descriptor to model their carbonic anhydrase inhibition activity. Studies have shown that the chemical shifts of protons and carbons in sulfonamide derivatives can be correlated with their biological activities. For instance, Hammett correlations of the sulfonamide proton chemical shift in a series of N-(substituted aryl)-p-toluenesulfonamides have been established, demonstrating a clear relationship between electronic substituent effects and spectral data. This approach offers a direct link between experimentally observable spectroscopic properties and the biological function of the molecules.
Systematic Investigation of Substituent Effects on Biological Activity and Potency
The biological activity and potency of this compound derivatives can be systematically modulated by introducing different substituents on the aromatic ring or the acetamide (B32628) group. SAR studies on sulfonamides have established several key principles regarding substituent effects.
General SAR findings for antibacterial sulfonamides suggest that:
The p-amino group is crucial for activity, and its modification can lead to prodrugs that are activated in vivo. pharmacy180.com
The sulfonamide group is essential, and the sulfur atom must be directly linked to the benzene (B151609) ring. pharmacy180.com
Substitution on the N1-nitrogen of the sulfonamide group with heterocyclic rings often leads to highly potent derivatives. pharmacy180.comyoutube.com
The pKa of the sulfonamide, which is influenced by the N1-substituent, is a critical factor for activity, with an optimal range often cited between 6.6 and 7.4 for antibacterial action. pharmacy180.comyoutube.com
In a study on aminophenyl benzamide (B126) derivatives as histone deacetylase inhibitors, it was found that hydrophobic substituents and hydrogen bond donating groups positively contributed to the inhibitory potency, while electron-withdrawing groups had a negative influence. These findings provide valuable guidelines for the rational design of more potent this compound analogues.
Correlation between In Silico Prediction of SAR and Experimental Biological Data
A critical aspect of modern drug discovery is the validation of in silico predictions through experimental biological testing. The correlation between computational SAR models and experimental data provides confidence in the predictive power of the models and guides further optimization efforts.
Molecular docking is a widely used in silico technique to predict the binding orientation and affinity of a ligand to its biological target. The docking score, which estimates the binding energy, can often be correlated with experimentally determined inhibitory concentrations (e.g., IC₅₀ values). For example, in a study of morpholine derived thiazoles as carbonic anhydrase-II inhibitors, molecular docking and QSAR analysis were used to elucidate the interactions within the enzyme's active site, and the results were correlated with experimental inhibition data.
Similarly, QSAR models that predict the biological activity of a series of compounds are validated by comparing the predicted activities with the experimentally measured values for a test set of molecules not used in the model development. A good correlation, often visualized as a plot of predicted versus experimental activity, indicates a reliable and predictive QSAR model. Studies on various sulfonamide derivatives have demonstrated strong correlations between in silico predictions and in vitro or in vivo experimental results, thereby validating the computational models as valuable tools in the drug design pipeline.
Biological Target Identification and Validation for N 3 Aminophenyl Sulfonylacetamide and Analogues
Direct Target Identification Strategies
Direct methods aim to identify the physical interaction between a small molecule and its protein target. These approaches often involve the use of modified versions of the compound of interest or rely on biophysical changes in the target protein upon binding.
Affinity-Based Target Identification via Chemical Probes
Affinity-based target identification is a powerful technique that utilizes a modified version of the small molecule, known as a chemical probe, to isolate its binding partners from a complex biological sample. nih.gov This probe is typically designed to include a reactive group for covalent attachment to the target and a reporter tag (e.g., biotin) for enrichment and subsequent identification by mass spectrometry. For N-(3-aminophenyl)sulfonylacetamide, a chemical probe could be synthesized by incorporating a photo-activatable group or a latent reactive handle onto the core structure, allowing for covalent cross-linking to its target proteins upon stimulation (e.g., UV light).
Hypothetical Chemical Probe Design for this compound:
| Component | Function | Potential Moiety for this compound Probe |
| Recognition Element | Mimics the parent compound to ensure binding to the same target(s) | The this compound scaffold |
| Reactive Group | Forms a covalent bond with the target protein upon activation | Diazirine, Benzophenone (Photo-affinity labeling) |
| Linker | Spatially separates the recognition element from the reporter tag to minimize interference | Polyethylene glycol (PEG) chain |
| Reporter Tag | Enables detection and enrichment of the probe-target complex | Biotin, Alkyne or Azide (for click chemistry) |
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that employs chemical probes to target the active sites of specific enzyme families. nih.gov These probes typically consist of a reactive "warhead" that covalently modifies a catalytically active amino acid residue. While broadly applicable, the design of a specific ABPP probe for this compound would depend on its hypothesized enzyme class target. If, for instance, it were to target a class of hydrolases or transferases, a tailored reactive group mimicking the substrate could be incorporated into the this compound structure. Competitive ABPP, where the unlabeled compound competes with a broad-spectrum probe for binding to a target, could also be a viable screening strategy. nih.gov
Label-Free Methods Based on Protein Stability Changes (e.g., Thermal Proteome Profiling)
Label-free methods circumvent the need for chemical modification of the compound. Thermal Proteome Profiling (TPP), for example, is based on the principle that the binding of a ligand can alter the thermal stability of its target protein. nih.govbrieflands.com In a typical TPP experiment, cell lysates or intact cells are treated with the compound and then subjected to a temperature gradient. The aggregated proteins are separated from the soluble fraction, and the abundance of the remaining soluble proteins is quantified by mass spectrometry. Proteins that show a significant shift in their melting temperature in the presence of this compound would be considered potential targets. nih.govbrieflands.com This method has the advantage of being applicable in a more native cellular context. embopress.org
Indirect Target Identification Approaches Utilizing Phenotypic Screening Data
Indirect target identification methods infer the molecular target from the phenotypic effects of a compound. drughunter.comnih.govcriver.com If a specific phenotype is observed upon treating cells with this compound, various "omics" approaches can be used to identify the underlying molecular pathways and, ultimately, the protein target. For example, gene expression profiling (transcriptomics) or global protein expression analysis (proteomics) can reveal pathways that are perturbed by the compound. Further validation would then be required to confirm the direct interaction with a specific protein within that pathway. slas.org
Computational Target Prediction Methodologies
Computational methods offer a preliminary, high-throughput approach to generating hypotheses about a compound's potential targets, which can then be experimentally validated.
Molecular Docking for Predicting Binding Affinities and Ligand Poses with Potential Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For this compound, its three-dimensional structure can be docked into the binding sites of a large number of known protein structures. The resulting docking scores provide an estimation of the binding affinity, and the predicted binding poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts. A study on the structurally related compound, N-(3-(carbamoylamino) phenyl) acetamide (B32628), utilized molecular docking to predict its binding to the SARS-CoV-2 NSP13 helicase, identifying key amino acid residues involved in the interaction. goums.ac.ir A similar approach could be applied to a library of protein targets to prioritize candidates for experimental validation for this compound.
Chemogenomics and Network-Based Analysis for Elucidating Compound-Target Relationships
The journey to understand the therapeutic potential of a compound like this compound begins with identifying its molecular targets within the complex network of the human proteome. Chemogenomics and network-based analyses serve as powerful initial strategies for this purpose. These approaches utilize libraries of bioactive small molecules with known targets to probe biological systems and identify new compound-target relationships. nih.govresearchgate.net
A chemogenomic library is a curated collection of selective small-molecule pharmacological agents. When a compound from this library elicits a specific outcome in a phenotypic screen (a screen that measures a change in the physical characteristics or behavior of a cell or organism), it suggests that the annotated target of that compound may be involved in the observed effect. nih.govchemdiv.com This methodology can rapidly connect compounds to their potential mechanisms of action, transforming a phenotypic "hit" into a target-based drug discovery project. researchgate.net
While specific chemogenomic screening data for this compound is not extensively published, the broader class of sulfonamides, to which it belongs, has been a subject of such investigations. nih.gov Sulfonamides are known for their wide range of biological activities, and their versatile structure makes them ideal candidates for developing multi-target agents for complex diseases. nih.gov For instance, network-based analyses and screening of sulfonamide libraries have been instrumental in identifying their interactions with a variety of enzymes, including carbonic anhydrases and protein tyrosine phosphatase 1B (PTP1B). nih.govaip.org This approach helps to build a comprehensive "polypharmacology" profile, revealing how a single compound might interact with multiple targets to produce a therapeutic effect. nih.gov
The core principle involves screening the compound against a panel of targets or in complex cellular models and using computational tools to find patterns and build networks of interaction. This can uncover both expected and novel targets, providing a roadmap for further validation. acs.org
Target Validation Methodologies
Once potential targets for this compound and its analogues are identified through chemogenomic or other discovery methods, a rigorous validation process is essential. This process confirms that the compound directly engages the proposed target and that this engagement leads to a measurable biological effect at the molecular and cellular levels.
Molecular Level Validation of Target Engagement
At the molecular level, validation aims to provide direct, quantitative evidence that a compound physically binds to its putative target protein. This is typically achieved through a variety of biophysical and biochemical assays.
One common approach involves computational docking studies, which predict the binding pose and affinity of a small molecule within the active site of a target protein. These in silico predictions are then confirmed by in vitro experiments. For example, in the study of sulfonamide-based inhibitors for PTP1B, docking studies were used to predict binding, which was subsequently validated through in vitro enzyme activity tests that measured the inhibition of the enzyme by the compounds. aip.org
Biophysical techniques provide quantitative data on binding affinity. Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can precisely measure the kinetics and thermodynamics of the interaction between a compound and its target protein. Spectroscopic methods, like fluorescence quenching, can also be used to study binding events. The binding affinity, often expressed as a dissociation constant (Kd) or an inhibitory concentration (IC50), is a critical parameter. Strong binding (typically in the nanomolar to low micromolar range) is often a prerequisite for a potent drug. nih.gov
Below is a table showing representative data from studies on sulfonamide analogues, illustrating the type of molecular validation data generated.
| Compound/Analogue | Target | Assay Type | Measured Affinity (IC50/Ki) | Source |
|---|---|---|---|---|
| Sulfonamide Analogue 8 | Protein Tyrosine Phosphatase 1B (PTP1B) | In Vitro Enzyme Activity | 10.12 μM | aip.org |
| Dorzolamide | Carbonic Anhydrase II | Inhibition Assay | 0.9 nM | N/A |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 4.0 nM | N/A |
Cellular Level Validation in Relevant Biological Systems
Confirming that a compound binds its target in a test tube is not enough; it is crucial to demonstrate this engagement occurs within the complex environment of a living cell. nih.gov The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for this purpose. springernature.commdpi.com
The principle behind CETSA is that when a compound binds to its target protein, it generally increases the protein's thermal stability. nih.govresearchgate.net The experimental workflow involves treating intact cells with the compound, followed by heating the cells to a specific temperature. At elevated temperatures, proteins begin to denature and precipitate out of solution. However, proteins that are stabilized by a bound ligand will remain soluble at higher temperatures compared to their unbound state. springernature.com After heating, the cells are lysed, and the soluble protein fraction is separated from the precipitated fraction. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting or mass spectrometry. mdpi.comnih.gov An increase in the amount of soluble target protein in compound-treated cells compared to control cells at a given temperature confirms target engagement. nih.gov
This method is invaluable because it is label-free (does not require modification of the compound) and provides direct evidence of target interaction in a physiologically relevant context. mdpi.comresearchgate.net It can be performed as a "melt curve" to determine the temperature at which 50% of the protein denatures, or as an isothermal dose-response experiment to determine the potency of a compound in stabilizing the target at a fixed temperature. nih.gov
The table below illustrates the type of data obtained from a CETSA experiment, showing how the presence of a binding compound can increase the fraction of soluble protein at elevated temperatures.
| Temperature (°C) | Relative Soluble Fraction (Vehicle Control) | Relative Soluble Fraction (+ Compound) |
|---|---|---|
| 37 | 1.00 | 1.00 |
| 48 | 0.91 | 0.95 |
| 52 | 0.65 | 0.88 |
| 56 | 0.32 | 0.75 |
| 60 | 0.10 | 0.51 |
Application of Advanced Antibody Tools for Target Characterization and Validation
Antibodies are indispensable tools for validating drug targets and characterizing the mechanism of action of small molecules like this compound. rapidnovor.commerckmillipore.com Their high specificity allows for precise detection and quantification of target proteins within complex biological samples. sigmaaldrich.com
Standard immunoassays are fundamental to target validation. rapidnovor.com
Western Blotting: Used to confirm the presence and quantify the relative abundance of a target protein in cell lysates. It is often the readout method for CETSA experiments.
Enzyme-Linked Immunosorbent Assays (ELISA): Provide a high-throughput method for accurately quantifying the concentration of a target protein.
Immunohistochemistry (IHC) and Immunofluorescence (IF): Allow for the visualization of the target protein within tissues and cells, revealing its subcellular localization and expression patterns across different cell types. This is crucial for understanding if the target is expressed in the disease-relevant tissue.
Beyond these standard methods, advanced antibody-based tools offer deeper insights. Antibody microarrays, for example, contain thousands of different antibodies spotted onto a solid surface, allowing for the simultaneous profiling of a large number of proteins from a cell or tissue sample. rapidnovor.com This high-throughput approach can reveal how a compound affects the expression levels of not only its primary target but also other proteins in related pathways.
Furthermore, antibodies can be used as structural biology aids. Binding a Fab fragment or a single-chain variable fragment (scFv) to a target protein can stabilize it in a specific conformation, which can be essential for successful protein crystallization or analysis by cryo-electron microscopy. rapidnovor.com This structural information is invaluable for understanding precisely how a compound like this compound interacts with its target at the atomic level.
Enzyme Inhibition Studies of N 3 Aminophenyl Sulfonylacetamide Derivatives
Inhibition of Dihydropteroate (B1496061) Synthetase (DHPS) in Prokaryotic Systems
Sulfonamides, the class of compounds to which N-(3-aminophenyl)sulfonylacetamide belongs, are well-established inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. microbenotes.combiologyinsights.com This inhibition forms the basis of their antibacterial action.
Carbonic Anhydrase (CA) Inhibition Studies
Sulfonamide derivatives are also recognized as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. drugbank.commdpi.com
Inhibition Profiles Against Human CA Isoforms (e.g., hCA I, II, IV, IX, XII)
Derivatives of sulfonamides have been extensively studied for their inhibitory effects on various human carbonic anhydrase (hCA) isoforms. These isoforms are involved in numerous physiological processes, and their dysregulation is associated with several diseases. For instance, hCA I and II are cytosolic enzymes, while hCA IX and XII are transmembrane isoforms often associated with tumors. nih.gov
Studies have shown that sulfonamide derivatives can exhibit varying degrees of inhibition against different hCA isoforms. For example, some N¹-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails have been investigated against hCA I, II, IV, and IX. nih.gov It was found that functionalizing the primary sulfonamide group can significantly impact the inhibitory potency, with less bulky substitutions generally retaining more activity. nih.gov Similarly, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides showed varied inhibition profiles against hCA I, II, IX, and XII, with some compounds demonstrating isoform selectivity. nih.gov The design of "long" inhibitors with two zinc-binding groups has been shown to improve inhibitory properties against hCA I, II, IX, and XII by approximately tenfold compared to shorter molecules. drugbank.com
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Selected Sulfonamide Derivatives This table is a representative example based on findings in the literature and does not represent specific data for this compound itself without direct experimental results.
| Compound Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| Benzenesulfonamides with pyrazolecarboxamide moieties | 725.6 | 3.3 | - | - |
| N-substituted secondary sulfonamides | Micromolar range | Nanomolar range | Low micromolar range | Low micromolar range |
| "Long" inhibitors with two ZBGs | Improved potency | Improved potency | Improved potency | Improved potency |
Data is illustrative of general findings for sulfonamide derivatives.
Investigation of Zinc Binding Group (ZBG) Interactions within the Enzyme Active Site
The inhibitory action of sulfonamides on carbonic anhydrases is primarily mediated by the interaction of the sulfonamide group with the zinc ion (Zn²⁺) located in the enzyme's active site. acs.orgnih.gov This interaction is a key determinant of the inhibitor's potency. The sulfonamide moiety acts as a zinc-binding group (ZBG). acs.org
In its deprotonated form (SO₂NH⁻), the nitrogen atom of the sulfonamide coordinates with the zinc ion, displacing a water molecule or hydroxide (B78521) ion that is normally bound to the zinc in the native enzyme. acs.orgnih.gov This coordination is stabilized by further hydrogen bond interactions between the sulfonamide group and amino acid residues in the active site, such as Thr199. acs.orgnih.gov The aromatic scaffold of the sulfonamide molecule interacts with the middle and lower regions of the active site cavity, while additional "tail" groups can interact with the outer regions, influencing isoform selectivity. acs.org X-ray crystallography studies have confirmed this binding mode for various sulfonamide inhibitors with different CA isoforms. acs.orgnih.gov The geometry of the ZBG and its orientation within the active site are crucial factors influencing the efficacy of inhibition. nih.gov
Cholinesterase Enzyme Inhibition (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE))
Recent research has explored the potential of sulfonamide derivatives as inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are significant targets in the management of Alzheimer's disease. nih.govnih.gov
Determination of Half-Maximal Inhibitory Concentration (IC₅₀) and Inhibition Constants (Kᵢ)
The inhibitory potential of sulfonamide derivatives against AChE and BChE is quantified by determining their half-maximal inhibitory concentration (IC₅₀) and inhibition constants (Kᵢ). The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Kᵢ value is a measure of the inhibitor's binding affinity to the enzyme.
Several studies have synthesized and evaluated various sulfonamide derivatives for their cholinesterase inhibitory activity. For instance, a series of N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives were screened against both AChE and BChE. nih.gov Among them, compounds 30 and 33 were identified as the most active against BChE, with IC₅₀ values of 7.331 ± 0.946 μM and 10.964 ± 0.936 μM, respectively, and they exhibited a non-competitive mode of inhibition. nih.gov Another study on biguanide-sulfonamide derivatives found that compounds with electron-withdrawing groups showed higher AChE and BChE inhibitory activities, with one compound demonstrating a BChE IC₅₀ value of 28.4 µM. tandfonline.com Furthermore, novel benzene (B151609) sulfonamides have shown potent inhibition of AChE with Kᵢ values in the nanomolar range (28.11 ± 4.55 nM to 145.52 ± 28.68 nM). nih.gov
Table 2: Cholinesterase Inhibition by Selected Sulfonamide Derivatives This table is a representative example based on findings in the literature and does not represent specific data for this compound itself without direct experimental results.
| Compound Series | Enzyme | IC₅₀ (µM) | Kᵢ (nM) |
|---|---|---|---|
| N,2-diphenyl-2-(phenylsulfonamido)acetamides | BChE | 7.331 - 10.964 | - |
| Biguanide-sulfonamides | BChE | 28.4 | - |
| Benzene sulfonamides | AChE | - | 28.11 - 145.52 |
Data is illustrative of general findings for sulfonamide derivatives.
Alkaline Phosphatase (AP) Inhibition Studies
Sulfonamide derivatives have been identified as a significant class of alkaline phosphatase inhibitors. nih.gov These compounds are explored for their therapeutic potential in conditions related to soft tissue calcification, as alkaline phosphatases, particularly tissue-nonspecific alkaline phosphatase (TNAP), are crucial in regulating extracellular matrix calcification. nih.gov
High-throughput screening has led to the identification of various aryl sulfonamides as potent and selective inhibitors of TNAP. nih.gov The inhibitory activity of these compounds is influenced by the nature of the substituents on the aryl ring and the sulfonamide nitrogen. For instance, the addition of progressively larger groups to the sulfonamide nitrogen can lead to a decrease in inhibitory capability. nih.gov
Studies on different isozymes of alkaline phosphatase, such as those from human liver, bone, and intestine, have shown that they are inhibited to a similar extent by sulfonamides. However, the placental isozyme is often more resistant to inhibition. nih.gov
Research on other classes of compounds, such as 4-quinolone derivatives, has also demonstrated significant inhibitory activity against alkaline phosphatase isozymes. The IC₅₀ values for these compounds against tissue non-specific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP) were found to be in the micromolar range, indicating potent inhibition. nih.govhelsinki.fi
Below is a table summarizing the inhibitory concentrations (IC₅₀) of some selected non-sulfonamide inhibitors against different alkaline phosphatase isozymes, which provides a comparative context for the potency of enzyme inhibitors.
Table 1: Inhibitory Activity (IC₅₀ in µM) of Selected Compounds on Alkaline Phosphatase Isozymes
| Compound | TNAP (µM) | IAP (µM) |
|---|---|---|
| Compound A (4-quinolone deriv.) | 1.34 ± 0.11 | 1.06 ± 0.32 |
| Compound B (4-quinolone deriv.) | 44.80 ± 2.34 | 192.10 ± 3.78 |
| Sodium Orthovanadate | 0.245 ± 0.017 | Not Reported |
Data for 4-quinolone derivatives is sourced from a study on their synthesis and alkaline phosphatase inhibition. nih.govhelsinki.fi Data for Sodium Orthovanadate and EDTA is based on pIC₅₀ values from steady-state kinetic analysis. nih.gov Please note that these are not derivatives of this compound but serve to illustrate the range of inhibitory activities observed for AP inhibitors.
Enzyme Kinetics and Mechanism of Inhibition
The mechanism by which sulfonamides inhibit alkaline phosphatase is thought to involve the binding of the sulfonamide group's nitrogen atom to the zinc ion present in the active site of the enzyme. nih.gov The active site of alkaline phosphatase contains a phosphoserine intermediate, and the catalytic action involves the hydrolysis of this intermediate.
Kinetic studies are crucial for understanding the nature of this inhibition. The inhibition of alkaline phosphatase by various compounds, including phosphate (B84403) derivatives, has often been characterized as "mixed inhibition," where both the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) of the reaction are affected. nih.govnih.gov However, in many cases, the competitive element of the inhibition is predominant. nih.govnih.gov
Competitive inhibition occurs when the inhibitor binds to the same active site as the substrate. This is often confirmed when the Kᵢ (inhibition constant) and Kₘ values show similar changes over a range of pH levels. nih.govnih.gov In such a scenario, the inhibitor does not alter the Vₘₐₓ, but it increases the apparent Kₘ of the substrate. researchgate.net
The type of inhibition can be determined through graphical analysis of kinetic data, such as Lineweaver-Burk plots. For competitive inhibition, the plots of 1/V₀ versus 1/[S] (where V₀ is the initial velocity and [S] is the substrate concentration) with and without the inhibitor will intersect on the y-axis. researchgate.net
For instance, studies on calf-intestinal alkaline phosphatase with inhibitors like inorganic phosphate and other phosphate derivatives have concluded that these molecules compete with the substrate for the same active site. nih.govnih.gov While specific kinetic data for this compound derivatives are not detailed in the available search results, the general mechanism for sulfonamides points towards a competitive or mixed-type inhibition, targeting the zinc-containing active site of the enzyme. nih.gov
Rational Drug Design Utilizing N 3 Aminophenyl Sulfonylacetamide Scaffolds
Fundamental Principles of Rational Drug Design and Ligand-Based Design
Rational drug design (RDD) encompasses strategies and computational approaches aimed at discovering and developing new drug molecules with a predefined biological target. nih.gov This approach significantly curtails the time and cost associated with drug discovery by moving away from traditional trial-and-error methods. nih.gov RDD is broadly categorized into two main branches: structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.govnih.gov
SBDD relies on the known three-dimensional structure of the biological target, typically a protein or nucleic acid. nih.govcapes.gov.br By understanding the architecture of the target's active site, researchers can design molecules that fit precisely into this site, modulating its function. In contrast, LBDD is employed when the 3D structure of the target is unknown. nih.govnih.gov This method focuses on a set of known molecules (ligands) that bind to the target and uses their physicochemical properties to develop a model, known as a structure-activity relationship (SAR), that predicts the biological activity of new, untested compounds. nih.govcapes.gov.br
The N-(3-aminophenyl)sulfonylacetamide structure represents a versatile scaffold in this context. A scaffold is a core chemical structure to which various functional groups can be attached. In drug discovery, modifying a scaffold allows for the systematic exploration of chemical space to enhance a molecule's therapeutic properties. The this compound scaffold, with its phenyl, sulfonyl, and acetamide (B32628) groups, offers multiple points for chemical modification, making it an attractive starting point for developing new inhibitors or modulators of various enzyme or receptor targets.
Computer-Aided Drug Design (CADD) Methodologies
Computer-Aided Drug Design (CADD) is an indispensable component of modern drug discovery, merging computational technology with biology and chemistry to expedite the identification and optimization of potential drug candidates. nih.govmicrobenotes.com CADD methods are instrumental in analyzing and predicting how a drug molecule will interact with its biological target at a molecular level. nih.gov These computational tools are particularly powerful when applied to a specific chemical scaffold like this compound, allowing for the rapid in silico evaluation of numerous derivatives to prioritize the most promising candidates for synthesis and experimental testing. microbenotes.comparazapharma.com
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process significantly narrows down the number of molecules that need to be synthesized and tested in the lab. nih.gov When applied to the this compound scaffold, VS can be used to screen virtual libraries of its derivatives. By creating a collection of virtual compounds where different chemical groups are attached to the scaffold's core, researchers can computationally assess which modifications are likely to result in active compounds, or "hits."
Pharmacophore modeling is a key LBDD technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. microbenotes.com A pharmacophore model can be generated from a set of known active compounds that share the this compound core. This model then serves as a 3D query to search for other molecules, potentially with different underlying scaffolds, that present the same essential features and are therefore likely to be active against the same target. microbenotes.com
Molecular docking is a CADD method that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.gov It also estimates the strength of this interaction, often expressed as a binding affinity or docking score. mdpi.com For derivatives of this compound, docking studies can reveal how specific modifications influence the binding mode. For instance, docking can identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and amino acid residues in the target's active site. nih.gov This information is crucial for understanding the molecular basis of activity and for designing new analogs with improved binding affinity. ekb.eg
Table 1: Illustrative Molecular Docking Results for Hypothetical this compound Derivatives
This table demonstrates how docking scores can be used to compare the predicted binding affinities of different modifications to a core scaffold against a target protein.
| Derivative | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Compound A | Unsubstituted | -7.2 | Tyr23, Val54 |
| Compound B | Addition of a hydroxyl group to the phenyl ring | -8.1 | Tyr23, Val54, Ser56 (H-bond) |
| Compound C | Replacement of acetamide with a larger benzamide (B126) group | -7.5 | Tyr23, Phe88 (pi-pi stacking) |
| Compound D | Addition of a chloro group to the phenyl ring | -7.8 | Tyr23, Val54, Leu84 |
While molecular docking provides a static snapshot of a protein-ligand complex, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex and any conformational changes that may occur upon binding. nih.govnih.gov For a promising derivative of this compound identified through docking, an MD simulation can confirm whether the predicted binding pose is stable within the dynamic environment of the protein. mdpi.com These simulations are computationally intensive but provide a more realistic assessment of the interaction, helping to validate the findings from docking studies. nih.gov
Strategies for Optimization of Ligand Binding Affinity and Selectivity
The ultimate goal of a rational drug design campaign is to optimize a lead compound to have high binding affinity for its intended target and high selectivity, meaning it does not significantly interact with other targets, which could cause side effects. Information gathered from the CADD methodologies described above is used to guide the chemical synthesis of new derivatives of the this compound scaffold.
Strategies for optimization include:
Structure-Activity Relationship (SAR) Analysis: By synthesizing and testing a series of related compounds, researchers can establish a clear SAR. For example, it might be found that adding a small, electron-withdrawing group at a specific position on the phenyl ring consistently increases binding affinity. This was demonstrated in the discovery of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, where SAR studies led to a lead compound with high potency against cancer cell lines. nih.gov
Improving Selectivity: Often, a compound that binds strongly to its target also binds to related off-target proteins. A rational structure-based approach can be used to improve selectivity. nih.gov By comparing the active sites of the target and off-target proteins, medicinal chemists can introduce modifications to the scaffold that create favorable interactions with the target while introducing unfavorable steric clashes or electrostatic repulsion with the off-target.
Fragment-Based Growth: In this approach, small molecular fragments are docked into the target's binding site. Fragments that bind effectively can then be elaborated or linked together, using the this compound structure as a core, to build a more potent and selective ligand.
Table 2: Research Findings on Related Aminophenyl-based Scaffolds
This table summarizes findings from studies on scaffolds structurally related to this compound, illustrating the application of the discussed principles.
| Study Focus | Scaffold Type | Key Finding | CADD Method Used | Reference |
| Anticancer Agents | N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | Discovery of a lead compound with high potency against sensitive and resistant cancer cells through SAR. | Synthesis and in vitro evaluation | nih.gov |
| Steroid Sulfatase (STS) Inhibitors | N-thiophosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamates | Identification of potent STS inhibitors; compound 9e showed an IC50 value of 0.201 µM. | Molecular Docking | nih.gov |
| MMP-2 Inhibitors | N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | The compound showed high interaction with the MMP-2 protein, suggesting its potential as an inhibitor. | Molecular Docking, DFT | nih.gov |
Design of Novel Therapeutic Agents Leveraging Sulfonamide Core Structures (e.g., antineoplastic agents)
The sulfonamide moiety is a versatile scaffold in drug discovery, and its derivatives have been extensively explored for their potential as anticancer agents. While research may not focus exclusively on this compound as a singular starting point, its structural components, particularly the aminophenyl sulfonamide core, are integral to the design of more complex and potent antineoplastic compounds.
Recent research has highlighted the potential of designing novel anticancer agents by modifying and building upon the foundational structure of aminophenyl sulfonamides. These efforts often involve the incorporation of this core into larger heterocyclic systems to enhance interactions with biological targets.
One notable area of investigation involves the development of compounds where the aminophenyl group is linked to a thiazole (B1198619) ring. This has led to the discovery of a class of molecules with significant anti-proliferative and cytotoxic activities against various cancer cell lines, including those resistant to standard treatments.
In a specific study, a series of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides were synthesized and evaluated for their anticancer properties. The design rationale was to explore the structure-activity relationships by modifying the acetamide function and the substitution pattern of the benzenesulfonamide (B165840) ring. This led to the identification of an optimized lead compound with enhanced potency. nih.gov These findings underscore the importance of the sulfonamide scaffold in developing new candidates for cancer therapy. nih.gov
Furthermore, the sulfonamide structure has been instrumental in the design of inhibitors for specific molecular targets in cancer cells, such as protein kinases and carbonic anhydrases. For instance, novel series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides were designed and synthesized, demonstrating significant anti-proliferative activity against human umbilical vein endothelial cells (HUVECs) and several cancer cell lines. nih.gov The substitution of an amide with a sulfonamide structure was found to be crucial for the enhanced inhibitory activities. nih.gov
Another study focused on synthesizing novel derivatives of 3-amino-4-hydroxybenzenesulfonamide, which also contains a core aminophenyl sulfonamide structure. These compounds were evaluated for their ability to inhibit carbonic anhydrases, enzymes that are overexpressed in many tumors and contribute to their growth and survival. Several of these derivatives displayed significant activity against cancer cell lines, including glioblastoma, triple-negative breast cancer, and prostate adenocarcinoma. nih.gov
The following interactive data tables summarize the anticancer activity of representative sulfonamide derivatives that build upon the core aminophenyl sulfonamide structure.
Table 1: In Vitro Anticancer Activity of a Lead Thiazolyl-Benzenesulfonamide Compound nih.gov
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 0.8 |
| SK-MEL-28 | Melanoma | 1.2 |
| PANC-1 | Pancreatic Cancer | 1.5 |
| K562 | Chronic Myeloid Leukemia | 0.9 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Antiproliferative Activity of a Purine-Based Sulfonamide Derivative (Compound 9n) Against Various Cell Lines nih.gov
| Cell Line | Cell Type | IC50 (µM) |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.45 |
| A549 | Human Lung Carcinoma | 2.13 |
| HCT116 | Human Colon Carcinoma | 1.87 |
| MCF-7 | Human Breast Adenocarcinoma | 3.21 |
These findings highlight the versatility of the sulfonamide scaffold in generating potent anticancer agents through rational design and chemical synthesis.
Future Perspectives and Advanced Research Avenues for N 3 Aminophenyl Sulfonylacetamide
Exploration of Undiscovered Biological Activities and Novel Therapeutic Applications
The N-(3-aminophenyl)sulfonylacetamide scaffold, a prominent structure in medicinal chemistry, holds significant potential for the discovery of new biological activities. eurekaselect.comresearchgate.netnih.gov While its derivatives have been explored for some therapeutic applications, a vast landscape of biological targets remains uncharted. nih.gov Future research will likely involve high-throughput screening of this compound and its analogues against diverse panels of enzymes and receptors to uncover novel therapeutic applications. Areas of particular interest could include antiviral, antifungal, and antiparasitic activities, given the broad-spectrum bioactivity often associated with sulfonamides. eurekaselect.com Furthermore, investigating the effects of this compound on signaling pathways implicated in metabolic diseases and neurodegenerative disorders could open up new avenues for drug development.
Development of Highly Selective and Efficient Synthetic Routes for Isomer-Specific this compound Derivatives
The precise spatial arrangement of functional groups in a molecule can dramatically influence its biological activity. In the case of this compound, different isomers may exhibit distinct pharmacological profiles. Therefore, a key area of future research is the development of highly selective and efficient synthetic methods to produce specific isomers. thieme-connect.comorganic-chemistry.org Current synthetic approaches often yield mixtures of isomers, requiring difficult and often inefficient purification. nih.govwikipedia.org
Future synthetic strategies will likely focus on:
Stereoselective Synthesis: Employing chiral catalysts and auxiliaries to control the three-dimensional structure.
Regioselective Synthesis: Developing methods to precisely control the position of substituents on the aromatic ring. princeton.edu
Novel Coupling Chemistries: Exploring new catalytic systems, such as nickel-catalyzed cross-coupling reactions, to form the key sulfonamide bond with high precision and efficiency. thieme-connect.comprinceton.edu
These advancements will enable the targeted synthesis of individual isomers, allowing for a more accurate assessment of their unique biological properties.
Integration of Multi-Omics Data with Computational Approaches for Comprehensive Target Elucidation
To fully understand the biological impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as genomics, proteomics, and metabolomics—with sophisticated computational tools offers a powerful strategy for comprehensive target identification and mechanism of action studies. researchgate.netmdpi.combroadinstitute.org This integrated approach allows researchers to move beyond a single-target perspective and gain a holistic view of how the compound affects cellular networks. ahajournals.org
Key aspects of this approach include:
Transcriptomics: To identify changes in gene expression patterns.
Proteomics: To pinpoint direct protein binding partners. broadinstitute.org
Metabolomics: To uncover alterations in metabolic pathways.
Development and Application of Enhanced Computational Methodologies for Predictive Modeling and Design
Computational modeling has become an indispensable tool in modern drug discovery. cas.orgmalvernpanalytical.comazorobotics.com For this compound, advanced computational methods can significantly accelerate the design of new, more potent, and selective derivatives. These methodologies allow for the prediction of a compound's behavior before it is even synthesized, saving time and resources. parssilico.compharmaxnext.com
Future directions in this area include:
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To obtain highly accurate models of ligand-receptor interactions.
Advanced Molecular Docking: To predict the binding orientation of a molecule to its target. nih.gov
Machine Learning and AI: To develop predictive models for pharmacokinetic properties (ADME) and potential toxicity. cas.orgpharmaxnext.com
These in silico tools enable the rapid virtual screening of large compound libraries, helping to prioritize the most promising candidates for experimental validation. nih.govfrontiersin.org
Mechanistic Studies on Specific Isomer Reactivity and Biological Response
The different isomers of this compound can exhibit varied biological activities due to their unique three-dimensional shapes. nih.gov Understanding the mechanistic basis for these differences is crucial for rational drug design. The orientation of the amino and sulfonylacetamide groups influences how each isomer interacts with its biological target. acs.org
Future research will focus on:
Structural Biology: Using techniques like X-ray crystallography to determine the precise binding mode of each isomer to its target protein.
Computational Modeling: To simulate the dynamics of isomer-target interactions and calculate binding energies. acs.org
Elucidating these structure-activity relationships at the molecular level will provide a solid foundation for designing more effective and specific therapeutic agents.
Potential for Functional Material Science Applications Based on Sulfonamide Scaffolds
The inherent chemical properties of the sulfonamide group make it a valuable component for the creation of novel functional materials. researchgate.net The ability of the sulfonamide moiety to participate in hydrogen bonding can drive the self-assembly of molecules into well-ordered structures. rsc.org
This opens up possibilities for applications in material science, including:
Polymers: The incorporation of sulfonamide scaffolds into polymers can lead to materials with specific properties, such as pH-responsiveness, for applications in drug delivery and biomedical devices. rsc.org
Sensors: The electronic properties of sulfonamide-containing materials could be exploited for the development of chemical sensors. researchgate.net
Organic Electronics: The rigid and crystalline nature of some sulfonamides could be advantageous in the design of materials for organic light-emitting diodes (OLEDs) and other electronic devices. wikipedia.org
Q & A
Q. What are the recommended methods for synthesizing N-(3-aminophenyl)sulfonylacetamide with high purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of aniline derivatives. A plausible route includes:
Sulfonation : React 3-aminoaniline with sulfonyl chloride under controlled pH (e.g., in pyridine) to introduce the sulfonyl group.
Acetylation : Treat the intermediate with acetyl chloride or acetic anhydride in a non-polar solvent (e.g., dichloromethane) to form the acetamide moiety.
Purification steps may include recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). For analogs, nitro reduction methods (e.g., catalytic hydrogenation) are critical to preserve the amine group .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- FTIR : Confirm the presence of sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.
- NMR : ¹H NMR should show aromatic protons (δ 6.5–7.5 ppm) and methyl protons from the acetamide (δ ~2.1 ppm). ¹³C NMR can verify carbonyl (δ ~170 ppm) and sulfonyl carbons.
- HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities (e.g., unreacted intermediates) .
Advanced Research Questions
Q. What experimental designs are suitable for studying the biological activity of this compound in cancer models?
- Methodological Answer :
- In Vitro Assays :
- Helicase Inhibition : Use fluorescence-based DNA unwinding assays to quantify inhibition of WRN helicase activity, referencing NSC 617145 (a structurally related sulfonylacetamide) .
- Synergy Studies : Combine sublethal doses with DNA-damaging agents (e.g., cisplatin) and measure synergy via Chou-Talalay analysis.
- In Vivo Models : Administer the compound in xenograft mice and monitor tumor regression via bioluminescence imaging.
Q. How can researchers address discrepancies between computational predictions and experimental data for sulfonylacetamide derivatives?
- Methodological Answer :
- Computational Refinement : Optimize density functional theory (DFT) models (e.g., B3LYP/6-31G* basis set) to better align with experimental UV-Vis or IR spectra .
- Cross-Validation : Compare results from multiple techniques (e.g., X-ray crystallography for solid-state structure vs. NMR for solution-state conformation).
- Solvent Effects : Account for solvent polarity in theoretical simulations, as it may shift absorption bands or alter reactivity .
Q. What analytical strategies are recommended for detecting trace impurities in this compound batches?
- Methodological Answer :
- LC-MS/MS : Use high-resolution mass spectrometry to identify impurities (e.g., residual nitro precursors or acetylated byproducts).
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) and monitor degradation products via forced degradation HPLC .
- Quantitative NMR (qNMR) : Employ deuterated solvents and internal standards (e.g., maleic acid) for impurity quantification without reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
